molecular formula C12H16OS B13654940 4-((3-Methylbenzyl)thio)butan-2-one

4-((3-Methylbenzyl)thio)butan-2-one

Cat. No.: B13654940
M. Wt: 208.32 g/mol
InChI Key: HXIDRPVWXZXNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Methylbenzyl)thio)butan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a thioether group attached to a butanone backbone, with a 3-methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylbenzyl)thio)butan-2-one typically involves the reaction of 3-methylbenzyl chloride with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thioether linkage is formed by the displacement of the chloride ion by the sulfur atom of the butanone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((3-Methylbenzyl)thio)butan-2-one involves its interaction with various molecular targets. The thioether group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Methylbenzyl)thio)butan-2-one is unique due to the presence of both a thioether and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

4-[(3-methylphenyl)methylsulfanyl]butan-2-one

InChI

InChI=1S/C12H16OS/c1-10-4-3-5-12(8-10)9-14-7-6-11(2)13/h3-5,8H,6-7,9H2,1-2H3

InChI Key

HXIDRPVWXZXNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCCC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.